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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-one

CAS No.: 3506-72-7

Cat. No.: B1342289 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2-
Chlorophenyl)butan-2-one

Executive Summary
This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)butan-2-one, a

significant ketone in synthetic organic chemistry. The document is structured to deliver field-

proven insights for researchers, scientists, and professionals in drug development. We will

explore its core chemical and physical properties, detailed synthetic routes with mechanistic

explanations, robust analytical characterization techniques, and key chemical transformations.

The guide emphasizes the causality behind experimental choices and provides actionable

protocols, positioning 4-(2-Chlorophenyl)butan-2-one as a versatile intermediate for

constructing more complex molecular architectures.

Compound Identification and Physicochemical
Properties
4-(2-Chlorophenyl)butan-2-one is an aromatic ketone featuring a chlorophenyl group

attached to a butanone chain. This substitution pattern is crucial for its utility as a chemical

building block. Its fundamental properties are summarized below.
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Property Value Source

IUPAC Name 4-(2-chlorophenyl)butan-2-one [1]

CAS Number 3506-72-7 [1]

Molecular Formula C₁₀H₁₁ClO [1]

Molecular Weight 182.64 g/mol [1]

Canonical SMILES CC(=O)CCC1=CC=CC=C1Cl [1]

InChI Key
IODZQCDPJUFKQW-

UHFFFAOYSA-N
[1]

Computed XLogP3 2.5 [1]

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors 1 [1]

Synthesis and Mechanistic Considerations: Friedel-
Crafts Acylation
A primary and highly effective method for synthesizing aryl ketones like 4-(2-
Chlorophenyl)butan-2-one is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic

substitution reaction is advantageous because, unlike its alkylation counterpart, the acylium ion

electrophile does not undergo rearrangement, leading to a single, well-defined product.

Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid,

typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., butanoyl chloride) by

coordinating to the chlorine atom, which facilitates its departure and the generation of the

acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the

chlorobenzene ring to form a resonance-stabilized carbocation intermediate (the sigma

complex). The aromaticity is subsequently restored by the elimination of a proton, yielding the

final ketone product.
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Experimental Protocol: Synthesis of 4-(2-
Chlorophenyl)butan-2-one
This protocol describes a representative lab-scale synthesis.

Materials:

Chlorobenzene

Butanoyl chloride

Anhydrous Aluminum Chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ice bath

Procedure:

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add chlorobenzene (1.0 eq) and anhydrous

DCM. Cool the flask to 0 °C in an ice bath.

Lewis Acid Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred

solution. Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water,

which would also deactivate the catalyst.

Acylating Agent Addition: Add butanoyl chloride (1.05 eq) to the dropping funnel and add it

dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room

temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker

containing crushed ice and concentrated HCl. Expertise Note: The acid workup protonates

the aluminum-ketone complex, breaking it up and moving all aluminum salts into the

aqueous phase.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and

extract the aqueous layer twice with DCM.

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃

solution (to neutralize any remaining acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil can be purified by vacuum distillation or column

chromatography on silica gel to yield pure 4-(2-Chlorophenyl)butan-2-one.

Synthesis Workflow Diagram
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Reaction Setup

Reaction & Workup

Isolation

Chlorobenzene + Butanoyl Chloride
in Anhydrous DCM

Combine reactants and catalyst
at 0 °C under N2

Anhydrous AlCl3

Stir at RT for 2-4h
(Monitor by TLC)

Quench with Ice/HCl

Extract with DCM

Wash with H2O, NaHCO3, Brine

Dry over MgSO4

Concentrate in vacuo

Purify (Column or Distillation)

Pure 4-(2-Chlorophenyl)butan-2-one

Click to download full resolution via product page

Caption: Friedel-Crafts Acylation Workflow.
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Spectroscopic and Analytical Characterization
Structural confirmation of 4-(2-Chlorophenyl)butan-2-one relies on a combination of

spectroscopic methods. The expected data are inferred from the known behavior of its

functional groups.

Technique Expected Features

¹H NMR

~2.1 ppm (s, 3H): Methyl protons of the ketone

(CH₃-C=O).~2.9 ppm (t, 2H): Methylene protons

adjacent to the aromatic ring (Ar-CH₂).~3.1 ppm

(t, 2H): Methylene protons adjacent to the

carbonyl (CH₂-C=O).7.1-7.4 ppm (m, 4H):

Aromatic protons, showing a complex multiplet

pattern characteristic of ortho-disubstitution.

¹³C NMR

~30 ppm: Methyl carbon (CH₃).~45 ppm:

Methylene carbon adjacent to the carbonyl.~29

ppm: Methylene carbon adjacent to the

ring.127-135 ppm: Aromatic carbons (4 signals

expected due to symmetry).~139 ppm: Aromatic

carbon bearing the alkyl chain (ipso-

carbon).~134 ppm: Aromatic carbon bearing the

chlorine (ipso-carbon).~207 ppm: Carbonyl

carbon (C=O).[5]

IR Spectroscopy

~1715 cm⁻¹: Strong, sharp absorbance from the

C=O (ketone) stretch.[6]~3050-3100 cm⁻¹: C-H

stretches from the aromatic ring.~2850-2960

cm⁻¹: C-H stretches from the aliphatic

chain.~750 cm⁻¹: Strong absorbance from C-Cl

stretch and ortho-disubstitution pattern.

Mass Spectrometry (EI)

m/z 182/184: Molecular ion peaks (M⁺, M⁺+2) in

a ~3:1 ratio, characteristic of a single chlorine

atom.m/z 43: Prominent peak from the acetyl

fragment [CH₃CO]⁺.[5]m/z 139/141: Fragment

from benzylic cleavage [ClC₆H₄CH₂]⁺.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1342289?utm_src=pdf-body
https://www.youtube.com/watch?v=We0fUSmHRNs
https://www.echemi.com/cms/2103049.html
https://www.youtube.com/watch?v=We0fUSmHRNs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity and Synthetic Utility
The primary sites of reactivity in 4-(2-Chlorophenyl)butan-2-one are the ketone's carbonyl

group and the aromatic ring. The carbonyl is susceptible to nucleophilic attack and reduction,

while the ring can undergo further electrophilic substitution, directed by the existing chloro- and

alkyl- substituents.

Reduction of the Carbonyl Group
A common and powerful transformation is the complete reduction of the ketone to a methylene

group (-CH₂-), forming 1-chloro-2-butylbenzene. This is a key step in synthesizing linear

alkylbenzenes, which cannot be made directly via Friedel-Crafts alkylation due to carbocation

rearrangements.[7] Two classical methods are employed depending on the substrate's

sensitivity to acid or base.

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated HCl.

[8][9] It is ideal for substrates that are stable in strong acid. The mechanism is thought to

occur on the surface of the zinc.[10]

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (like

KOH) at high temperatures, typically in a high-boiling solvent like ethylene glycol.[8][11][12] It

is the method of choice for molecules that are sensitive to acid. The driving force is the

formation of highly stable nitrogen gas.[13][14]

Experimental Protocol: Wolff-Kishner Reduction
Materials:

4-(2-Chlorophenyl)butan-2-one

Hydrazine hydrate (N₂H₄·H₂O)

Potassium hydroxide (KOH)

Ethylene glycol

Diethyl ether
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Saturated ammonium chloride (NH₄Cl) solution

Procedure:

Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine 4-(2-
Chlorophenyl)butan-2-one (1.0 eq), hydrazine hydrate (2.0 eq), and ethylene glycol. Heat

the mixture to 100-120 °C for 1 hour to form the hydrazone in situ.

Base Addition: Cool the mixture slightly and add solid KOH pellets (3.0 eq). Safety Note: The

addition of KOH is exothermic.

Elimination: Replace the reflux condenser with a distillation apparatus and heat the mixture

to ~200 °C. Water and excess hydrazine will distill off. Once the distillation ceases, return the

apparatus to a reflux setup.

Decomposition: Maintain the reaction at reflux (~190-200 °C) for 3-5 hours. The solution will

typically turn color, and the evolution of nitrogen gas will be observed.

Workup: Cool the reaction to room temperature and dilute with water. Transfer to a

separatory funnel and extract three times with diethyl ether.

Washing and Drying: Combine the organic extracts, wash with saturated NH₄Cl solution and

brine, then dry over anhydrous Na₂SO₄.

Isolation: Filter and concentrate the solvent to yield the crude product, which can be purified

by chromatography or distillation.

Key Reduction Pathways
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Acidic Conditions

Basic Conditions4-(2-Chlorophenyl)butan-2-one

Clemmensen Reduction
(Zn(Hg), conc. HCl)

Best for acid-stable
substrates

Wolff-Kishner Reduction
(N2H4, KOH, Heat)

Best for base-stable
substrates

1-Chloro-2-butylbenzene

Click to download full resolution via product page

Caption: Alternative pathways for ketone reduction.

Applications in Research and Drug Development
While specific, large-scale applications of 4-(2-Chlorophenyl)butan-2-one are niche, its value

lies in its role as a versatile intermediate. Chloro-containing molecules are prevalent in

pharmaceuticals and agrochemicals, and this compound provides a scaffold for further

elaboration.[15]

Pharmaceutical Synthesis: The butanone side chain can be functionalized to create more

complex structures. For instance, the ketone can be converted into an amine via reductive

amination, a key transformation in the synthesis of many active pharmaceutical ingredients

(APIs).[16]

Building Block for Heterocycles: The compound serves as a precursor for building

heterocyclic ring systems, which are core components of many drugs.

Fragment-Based Discovery: In medicinal chemistry, it can be used as a fragment for

screening or as a starting point for developing new therapeutic agents. The combination of a

halogenated aromatic ring and a flexible alkyl-ketone chain provides multiple points for

modification.

Safety and Handling
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Based on data for structurally similar compounds like its 4-chloro isomer, 4-(2-
Chlorophenyl)butan-2-one should be handled with appropriate care.

GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[17]

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors

and contact with skin and eyes.

Conclusion
4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with well-defined

chemical properties. Its straightforward synthesis via Friedel-Crafts acylation and the

predictable reactivity of its ketone functional group make it a reliable building block for

accessing more complex molecules. A thorough understanding of its spectroscopic signature is

essential for quality control, while knowledge of its key transformations, particularly

Clemmensen and Wolff-Kishner reductions, allows researchers to strategically incorporate it

into synthetic pathways for pharmaceutical and materials science applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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